6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
6-[(2,5-dimethylphenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-3-4-11(2)12(7-10)9-23-16-18-14-13(15(22)19-16)8-17-20(14)5-6-21/h3-4,7-8,21H,5-6,9H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOIQSJWGOFIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Antitumor Activity
- Compound 3b/3c/4a : Pyrazolo[3,4-d]pyrimidines with chloromethyl or tricyclic substituents exhibit potent antitumor activity (IC50: 0.03 µM against MCF7 cells), surpassing methotrexate . The target compound’s 2,5-dimethylbenzyl group may similarly enhance activity by increasing lipophilicity and target engagement.
Enzyme Inhibition
- ALDH1A Inhibitors : Analogues with 3-fluorobenzyl thio and oxetanyl groups (e.g., 13g, 12d) show submicromolar potency, attributed to hydrophobic interactions and conformational flexibility . The target compound’s bulkier 2,5-dimethylbenzyl group could alter binding kinetics.
- PDE9 Inhibitors : Derivatives like 1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one highlight the importance of aromatic and fluorinated substituents for selectivity .
Antimicrobial and Anti-inflammatory Activity
- Compound 10a/10b: Thiazolidinone-fused derivatives demonstrate anti-inflammatory effects, with activity modulated by electron-withdrawing groups (e.g., 4-chlorophenyl) .
Physicochemical Properties
- Solubility : The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to methyl or phenyl substituents .
- Stability: High HPLC purity (>95%) in analogues suggests robust synthetic protocols, though recrystallization conditions (e.g., ethanol vs. polyphosphoric acid) vary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
